molecular formula C9H12BFN2O3 B597014 3-Fluoro-2-morpholinopyridine-4-boronic acid CAS No. 1256355-28-8

3-Fluoro-2-morpholinopyridine-4-boronic acid

Cat. No. B597014
CAS RN: 1256355-28-8
M. Wt: 226.014
InChI Key: KKEINPUABSQWEE-UHFFFAOYSA-N
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Description

3-Fluoro-2-morpholinopyridine-4-boronic acid is a chemical compound with the CAS Number: 1256355-28-8 . It has a molecular weight of 226.02 and its IUPAC name is 3-fluoro-2-(4-morpholinyl)-4-pyridinylboronic acid . It is typically stored in a freezer .


Molecular Structure Analysis

The Inchi Code of 3-Fluoro-2-morpholinopyridine-4-boronic acid is 1S/C9H12BFN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Analytical Chemistry Applications

Boronic acids, including derivatives like "3-Fluoro-2-morpholinopyridine-4-boronic acid," have been utilized in the development of colorimetric sensors for detecting anions and small molecules. For instance, boronic acid derivatives have shown promise in colorimetric turn-on sensing of fluoride ions in aqueous mixtures, where binding to fluoride induces a notable color change due to an intramolecular charge transfer process (Wade & Gabbaï, 2009).

Organic Synthesis

Biomedical Applications

In the biomedical field, boronic acid derivatives have been investigated for their utility in constructing glucose-sensing materials. These compounds interact with glucose in bodily fluids, offering potential applications in diabetes management (Das et al., 2003). Moreover, boronic acid-based fluorophores have been explored for rapid detection of reactive oxygen species, highlighting their potential in developing diagnostic and therapeutic tools (Qing Wang et al., 2013).

Sensing Applications

The versatility of boronic acids extends to the development of pH-responsive fluorescence probes for detecting organophosphorus pesticides in fruit juices, demonstrating their applicability in food safety and environmental monitoring (Qiaowei Zhao et al., 2021).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 3-Fluoro-2-morpholinopyridine-4-boronic acid can be found online . It’s important to handle this compound with care, using appropriate personal protective equipment, and to store it properly to ensure safety.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the mode of action of 3-Fluoro-2-morpholinopyridine-4-boronic acid involves its interaction with a palladium catalyst . The reaction begins with the oxidative addition of an electrophilic organic group to the palladium, forming a new palladium-carbon bond . The boronic acid then undergoes transmetalation, transferring the nucleophilic organic group from boron to palladium .

Biochemical Pathways

In general, suzuki–miyaura cross-coupling reactions are widely used in the synthesis of biologically active compounds, potentially affecting a variety of biochemical pathways depending on the specific compounds synthesized .

Result of Action

The molecular and cellular effects of 3-Fluoro-2-morpholinopyridine-4-boronic acid’s action would depend on the specific context of its use, particularly the compounds synthesized through its use in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in the synthesis of biologically active compounds, so the effects could potentially be quite diverse .

Action Environment

The action, efficacy, and stability of 3-Fluoro-2-morpholinopyridine-4-boronic acid can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions depends on the reaction conditions, which can include factors like temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be affected by factors like pH and temperature .

properties

IUPAC Name

(3-fluoro-2-morpholin-4-ylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEINPUABSQWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)N2CCOCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681751
Record name [3-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-morpholinopyridine-4-boronic acid

CAS RN

1256355-28-8
Record name B-[3-Fluoro-2-(4-morpholinyl)-4-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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